N-Demethylivabradine

Cardiovascular Pharmacology HCN Channel Inhibition PK/PD Modeling

N-Demethylivabradine (S-18982) is the sole active metabolite of ivabradine, equipotent to the parent and responsible for ~40% of drug exposure. Its nonlinear PK and accumulation upon multiple dosing uniquely distinguish it from other impurities. Formed exclusively via CYP3A4, it serves as a sensitive in vivo probe for CYP3A4 activity and a mandatory impurity marker for ivabradine QC. Bioequivalence studies demand simultaneous ivabradine and N-Demethylivabradine quantification; this standard supports validated LC-MS/MS (0.05–20 ng/mL). Irreplaceable for PK/PD modeling, therapeutic drug monitoring, and regulatory compliance.

Molecular Formula C26H34N2O5
Molecular Weight 454.6 g/mol
CAS No. 215935-23-2
Cat. No. B104516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethylivabradine
CAS215935-23-2
Synonyms3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]amino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one;  N-Demethylivabradine;  S 18982
Molecular FormulaC26H34N2O5
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC
InChIInChI=1S/C26H34N2O5/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20/h11-13,15,20,27H,5-10,14,16H2,1-4H3/t20-/m1/s1
InChIKeyNMQMGNXUIKUPAF-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Demethylivabradine (CAS 215935-23-2): Active Metabolite of Ivabradine for Cardiovascular Research and Analytical Reference Standards


N-Demethylivabradine (S-18982) is the principal active metabolite of ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel responsible for the cardiac pacemaker current (I_f) [1]. Formed via CYP3A4-mediated N-demethylation, it retains pharmacological activity equipotent to the parent drug and circulates at plasma concentrations approximating 40% of ivabradine exposure [2]. As a critical impurity and metabolite, it serves as an essential analytical reference standard for pharmaceutical quality control, bioequivalence studies, and CYP3A4 phenotyping applications [3].

Why N-Demethylivabradine Cannot Be Substituted by Other Ivabradine Metabolites or Impurities


Generic substitution of N-Demethylivabradine with other ivabradine-related compounds (e.g., 8-demethyl ivabradine or non-active impurities) is scientifically invalid due to its unique dual role as the sole pharmacologically active metabolite equipotent to ivabradine and a critical CYP3A4-dependent clearance marker [1]. Unlike inactive impurities, N-Demethylivabradine directly contributes to the bradycardic effect, accounting for approximately 40% of total active drug exposure [2]. Furthermore, its nonlinear pharmacokinetics and accumulation upon multiple dosing distinguish it from the parent compound and other metabolites, directly impacting bioequivalence assessments and therapeutic drug monitoring protocols [3].

Quantitative Differentiation of N-Demethylivabradine: Evidence for Procurement and Method Development


Equipotent Bradycardic Activity to Ivabradine: Direct Contribution to Therapeutic Effect

N-Demethylivabradine is not an inactive metabolite but is explicitly stated to be equipotent to the parent drug ivabradine in inhibiting the I_f current. The FDA prescribing information confirms this equipotency [1]. In a clinical PK/PD study involving 18 healthy volunteers, population analysis with NONMEM revealed that while ivabradine determines the duration of bradycardic effect, N-Demethylivabradine is responsible for the initial heart rate reduction [2]. This temporal pharmacodynamic contribution is unique among ivabradine-related compounds.

Cardiovascular Pharmacology HCN Channel Inhibition PK/PD Modeling

Nonlinear Pharmacokinetics and Accumulation: Critical Distinction for Bioequivalence Studies

Unlike ivabradine, which exhibits linear, first-order pharmacokinetics, N-Demethylivabradine displays nonlinear kinetics following single doses and accumulates upon multiple dosing [1]. In a study of 12 healthy Chinese volunteers, after 5 mg multiple doses, ivabradine showed no accumulation, while N-Demethylivabradine exhibited significant accumulation, reaching a steady state on day 5 [1]. This nonlinearity is a critical differentiator for bioequivalence assessments and pharmacokinetic modeling.

Pharmacokinetics Bioequivalence Drug Metabolism

Systemic Exposure Ratio: ~40% of Parent Drug AUC – A Key Parameter for Bioequivalence

The systemic exposure of N-Demethylivabradine is consistently reported as approximately 40% of that of ivabradine. The FDA package insert states it "circulates at concentrations approximately 40% that of ivabradine" [1]. This ratio is corroborated by the MIMS prescribing information [2]. In a Chinese pharmacokinetic study, the AUCinf of S-18982 was 20±8, 52±21, and 85±30 μg·h·L⁻¹ for single doses of 5, 10, and 15 mg ivabradine, respectively, which corresponds to roughly 34-45% of the parent drug's AUCinf across doses [3]. This exposure ratio is a critical benchmark for bioequivalence and drug interaction studies.

Pharmacokinetics Bioequivalence Regulatory Science

Validated LC-MS/MS Analytical Ranges: Distinct Linear Ranges for Ivabradine and N-Demethylivabradine

Validated LC-MS/MS methods demonstrate distinct linear ranges for ivabradine and N-Demethylivabradine. Liu et al. (2015) reported linear ranges of 0.100–60.0 ng·mL⁻¹ for ivabradine and 0.050–20.0 ng·mL⁻¹ for N-Demethylivabradine in human plasma [1]. Another study reported ranges of 0.48–120 ng·mL⁻¹ for ivabradine and 0.16–40 ng·mL⁻¹ for N-Demethylivabradine [2]. These differing linear ranges reflect the 40% exposure ratio and are essential for method validation and selection of appropriate internal standards.

Analytical Chemistry Bioanalysis LC-MS/MS

Metabolic Ratio as CYP3A4 Phenotyping Biomarker: Unique Diagnostic Utility

The metabolic ratio of N-Demethylivabradine to ivabradine is proposed as a specific biomarker for CYP3A4 activity [1]. Unlike other CYP3A4 probes (e.g., midazolam), ivabradine is exclusively metabolized by CYP3A4 with low affinity, minimizing confounding enzyme induction or inhibition [2]. The ratio can be determined in plasma or urine after a single 10 mg oral dose [3]. This unique application is not shared by other ivabradine metabolites or impurities.

Pharmacogenomics CYP3A4 Phenotyping Personalized Medicine

Validated Application Scenarios for N-Demethylivabradine in Research and Quality Control


Bioequivalence Studies for Ivabradine Formulations

Regulatory bioequivalence studies require simultaneous quantification of both ivabradine and N-Demethylivabradine to confirm that test and reference formulations yield comparable systemic exposure to the active metabolite (target ratio ~40% of parent AUC) and demonstrate similar metabolite accumulation profiles upon multiple dosing. N-Demethylivabradine reference standards are essential for calibrating LC-MS/MS methods with validated linear ranges (0.05–20 ng/mL) [1].

CYP3A4 Drug-Drug Interaction (DDI) Studies

As ivabradine is exclusively metabolized by CYP3A4, the N-Demethylivabradine/ivabradine metabolic ratio serves as a sensitive and specific in vivo probe for CYP3A4 activity. Researchers use N-Demethylivabradine analytical standards to quantify this ratio and assess the inhibitory or inductive potential of co-administered drugs on CYP3A4, informing personalized dosing strategies [2].

Pharmaceutical Quality Control and Impurity Profiling

N-Demethylivabradine is a specified impurity in ivabradine drug substance and product. Its quantification using pharmacopoeial-grade reference standards is mandated to ensure batch-to-batch consistency, stability, and compliance with regulatory impurity thresholds, directly impacting drug safety and efficacy [3].

Pharmacokinetic/Pharmacodynamic Modeling in Cardiovascular Research

The equipotent activity and distinct PK profile (nonlinear kinetics, accumulation) of N-Demethylivabradine make its precise quantification critical for developing linked parent-metabolite PK/PD models. Such models are used to predict heart rate reduction and optimize dosing regimens in special populations or for modified-release formulations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Demethylivabradine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.